molecular formula C21H22ClFN6O2 B2672041 1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 1020453-36-4

1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2672041
CAS No.: 1020453-36-4
M. Wt: 444.9
InChI Key: YOMCAPNOHWTMJJ-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Nucleophilic substitution: Introduction of the 2-chloro-6-fluorobenzyl group onto a purine scaffold.

    Cyclization: Formation of the pyrazole ring through cyclization reactions.

    Alkylation: Introduction of the propyl and methyl groups through alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-8-(1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
  • 1-(2-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical and biological properties. The combination of these substituents with the pyrazole and purine moieties may result in distinct reactivity and activity profiles compared to similar compounds.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN6O2/c1-5-9-27-17-18(24-20(27)29-13(3)10-12(2)25-29)26(4)21(31)28(19(17)30)11-14-15(22)7-6-8-16(14)23/h6-8,10H,5,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMCAPNOHWTMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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